3-(4-Acetylphenyl)-5-methoxybenzoic acid
Description
3-(4-Acetylphenyl)-5-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 5-position and a 4-acetylphenyl substituent at the 3-position of the benzene ring. This compound belongs to a broader class of substituted benzoic acids, which are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and organic synthesis. The acetyl group at the 4-position of the phenyl ring introduces electron-withdrawing characteristics, while the methoxy group at the 5-position contributes to solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
3-(4-acetylphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(17)11-3-5-12(6-4-11)13-7-14(16(18)19)9-15(8-13)20-2/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLICQMWBNVIKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689781 | |
| Record name | 4'-Acetyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-89-0 | |
| Record name | 4'-Acetyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-5-methoxybenzoic acid typically involves a multi-step process. One common method starts with the acetylation of 4-bromophenylacetic acid, followed by a Suzuki-Miyaura coupling reaction with 5-methoxybenzeneboronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid.
Reduction: 3-(4-Hydroxyphenyl)-5-methoxybenzoic acid.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Acetylphenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted benzoic acids exhibit significant variations in properties based on substituent type, position, and electronic effects. Below is a detailed comparison of 3-(4-acetylphenyl)-5-methoxybenzoic acid with analogous compounds, supported by evidence:
Substituent Position and Electronic Effects
- 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (YB-0428) :
- Substituents: Carboxy group at the 3-position of the phenyl ring.
- Impact: The carboxy group enhances acidity and hydrogen-bonding capacity compared to the acetyl group in the target compound.
- 3-(4-Carboxyphenyl)-5-methoxybenzoic acid (YB-0459) :
- Substituents: Carboxy group at the 4-position.
- Impact: Positional isomerism affects solubility and interactions with biological targets (e.g., enzymes or receptors).
- 3-(Difluoromethyl)-5-methoxybenzoic acid :
- Substituents: Difluoromethyl group at the 3-position.
- Impact: The electron-withdrawing fluorine atoms increase metabolic stability compared to acetylphenyl derivatives.
Functional Group Modifications
- 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid :
- Substituents: Halogen atoms (Cl, F) at the 3- and 5-positions.
- Impact: Halogens enhance lipophilicity and may improve blood-brain barrier penetration relative to the acetylphenyl group.
- 4-((2-Hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid (AZO1) :
- Substituents: Azo group (-N=N-) and hydroxy group.
- Impact: The azo group introduces photochromic properties, enabling applications in optical materials, which are absent in acetylphenyl derivatives.
Physicochemical Properties
While direct data for this compound are lacking, inferences can be drawn from analogs:
- Melting Points :
- Solubility :
- Methoxy and acetylphenyl groups may confer moderate aqueous solubility, whereas halogenated analogs (e.g., 3-chloro-5-fluoro) are more lipid-soluble .
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